molecular formula C8H8FNO2 B13291140 2-Fluoro-2-(5-methylpyridin-3-yl)acetic acid

2-Fluoro-2-(5-methylpyridin-3-yl)acetic acid

Cat. No.: B13291140
M. Wt: 169.15 g/mol
InChI Key: ZVZBMIOCJWOIGV-UHFFFAOYSA-N
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Description

2-Fluoro-2-(5-methylpyridin-3-yl)acetic acid is a fluorinated organic compound with the molecular formula C8H8FNO2 It is characterized by the presence of a fluorine atom and a methyl group attached to a pyridine ring, along with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the fluorination of 5-methylpyridine-3-boronic acid using Selectfluor® under basic conditions . The reaction proceeds through the formation of a carbene intermediate, which subsequently eliminates a fluoride ion to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination reactions using specialized fluorinating agents and catalysts. The process would be optimized for high yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-(5-methylpyridin-3-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while substitution reactions can produce various substituted pyridines.

Scientific Research Applications

2-Fluoro-2-(5-methylpyridin-3-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(5-methylpyridin-3-yl)acetic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-2-(5-methylpyridin-3-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both a fluorine atom and a methyl group on the pyridine ring can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H8FNO2

Molecular Weight

169.15 g/mol

IUPAC Name

2-fluoro-2-(5-methylpyridin-3-yl)acetic acid

InChI

InChI=1S/C8H8FNO2/c1-5-2-6(4-10-3-5)7(9)8(11)12/h2-4,7H,1H3,(H,11,12)

InChI Key

ZVZBMIOCJWOIGV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1)C(C(=O)O)F

Origin of Product

United States

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